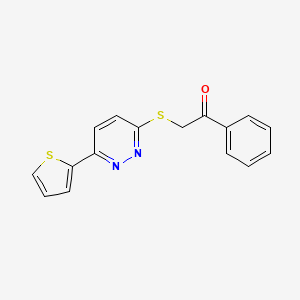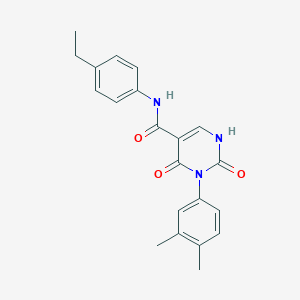
1-Phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a phenyl group, a thiophene ring, and a pyridazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridazine rings contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with thiourea to yield a pyrimidine-thiol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antioxidant, and anticancer agent due to the biological activities associated with its thiophene and pyridazine moieties.
Material Science: It can be used in the development of organic semiconductors and conductive polymers, leveraging the electronic properties of the thiophene ring.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and oxidative stress pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:
This detailed article provides a comprehensive overview of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H12N2OS2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C16H12N2OS2/c19-14(12-5-2-1-3-6-12)11-21-16-9-8-13(17-18-16)15-7-4-10-20-15/h1-10H,11H2 |
Clave InChI |
XEJQEBQZRFYVRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14977177.png)
![1-(3,4-dimethoxyphenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14977180.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B14977184.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14977203.png)
![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14977209.png)
![2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B14977215.png)
![Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14977216.png)
![6-(3-Ethoxy-2-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14977219.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14977222.png)
![5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14977224.png)
![N-cyclopentyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14977248.png)
![N-(3,5-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14977255.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14977262.png)
